molecular formula C12H14N2O2S B13286244 Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate

Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B13286244
M. Wt: 250.32 g/mol
InChI Key: KOICWBCLSXTIMD-UHFFFAOYSA-N
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Description

Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate is a thienopyridine derivative with a dimethylaminomethyl substituent at the 3-position and a methyl ester group at the 2-position. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, particularly antitumor properties. Its synthesis typically involves palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, using methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate as a precursor . The dimethylaminomethyl group enhances solubility and may influence pharmacokinetic properties, making it a promising candidate for drug development .

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C12H14N2O2S/c1-14(2)7-8-10-9(5-4-6-13-10)17-11(8)12(15)16-3/h4-6H,7H2,1-3H3

InChI Key

KOICWBCLSXTIMD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(SC2=C1N=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Core Thieno[3,2-b]pyridine-2-carboxylate Synthesis

The synthesis generally starts from appropriately substituted aminothiophene derivatives or halogenated thieno[3,2-b]pyridine precursors. A common approach involves:

  • Starting from 3-amino-thieno[3,2-b]pyridine-2-carboxylate derivatives.
  • Conversion of the amino group at position 3 into a bromide or other leaving group (e.g., using t-BuONO and CuBr2).
  • This intermediate can then be used for further cross-coupling or substitution reactions.

Introduction of the Dimethylaminomethyl Group

The key functionalization to install the dimethylaminomethyl substituent at position 3 is typically achieved by condensation or alkylation reactions:

  • Condensation of the amino group with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a dimethylaminomethylidene intermediate, which upon further treatment yields the dimethylaminomethyl derivative.
  • Alternatively, N-alkylation of a suitable intermediate with a dimethylaminomethyl halide under basic conditions such as cesium carbonate or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) can be employed.

Detailed Synthetic Routes

Synthesis Starting from 3-Amino-thieno[3,2-b]pyridine-2-carboxylate

A representative synthesis involves the following steps:

Step Reagents/Conditions Description Yield (%)
1 3-Amino-thieno[3,2-b]pyridine-2-carboxylate + t-BuONO, CuBr2 Diazotization and bromination to afford 3-bromothieno[3,2-b]pyridine-2-carboxylate Not specified
2 Pd(dppf)·CH2Cl2, K2CO3, DME:H2O (3:1), 100 °C Suzuki-Miyaura cross-coupling with arylboronic acids (for analogs) 35–84
3 N,N-Dimethylformamide dimethyl acetal (DMF-DMA), EtOH, microwave irradiation (100 °C, 15 min) Condensation to form dimethylaminomethylidene intermediate 98
4 Subsequent reduction or hydrolysis steps Conversion to methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate Not specified

N-Alkylation Route

Another route involves:

  • Starting from intermediate 3 (a hydroxy or amino-substituted thieno[3,2-b]pyridine).
  • N-alkylation with a dimethylaminomethyl halide (e.g., chloromethyl dimethylamine) in the presence of bases like cesium carbonate or potassium carbonate.
  • Solvent: Dimethylformamide (DMF).
  • Temperature: Room temperature to 120 °C.
  • Purification yields the N-alkylated product.

Alternative Synthetic Strategies

  • Mitsunobu coupling of intermediate 3 with alcohols bearing the dimethylamino group can also afford the desired substitution.
  • Hydrolysis of esters or deprotection steps may follow to obtain the final compound or intermediates for further modification.

Reaction Conditions and Yields

Reaction Type Reagents/Conditions Temperature Time Yield (%) Notes
Diazotization/Bromination t-BuONO, CuBr2 Room temp Not specified Not specified Converts amino to bromo group
Suzuki-Miyaura Cross-Coupling Pd(dppf)·CH2Cl2, K2CO3, DME:H2O (3:1) 100 °C 3–4.5 h 35–84 For aryl substitution analogs
Condensation with DMF-DMA DMF-DMA, EtOH, microwave 100 °C, 15 min 15 min 98 Forms dimethylaminomethylidene intermediate
N-Alkylation Alkyl halide, Cs2CO3 or K2CO3, DMF RT to 120 °C Hours Not specified Produces N-alkylated intermediate

Characterization Data

  • Molecular Formula: C12H14N2O2S
  • Molecular Weight: 250.32 g/mol
  • IUPAC Name: this compound
  • SMILES: CN(C)CC1=C(SC2=C1N=CC=C2)C(=O)OC
  • InChIKey: KOICWBCLSXTIMD-UHFFFAOYSA-N

Summary Table of Synthetic Approaches

Method Starting Material Key Reagents Reaction Type Advantages Limitations
Diazotization + Bromination + Suzuki Coupling 3-Amino-thieno[3,2-b]pyridine-2-carboxylate t-BuONO, CuBr2, Pd catalyst, boronic acids Cross-coupling High versatility for aryl substitutions Not direct for dimethylaminomethyl group
Condensation with DMF-DMA 3-Amino-thieno[3,2-b]pyridine derivative DMF-DMA, EtOH, microwave Condensation High yield, direct introduction of dimethylaminomethylidene Requires further transformation
N-Alkylation Thieno[3,2-b]pyridine intermediate Alkyl halide, base (Cs2CO3/K2CO3), DMF N-Alkylation Straightforward, adaptable Possible mixture of N- and O-alkylation

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Antitumor Potency

Compound Cell Line (GI50 or IC50) Selectivity (Tumor vs. Non-Tumor) Mechanism of Action Reference
Primary compound Data not explicitly reported in evidence N/A Presumed similar to thienopyridines N/A
Compound 2e MDA-MB-231 (GI50 = 13 µM) High (no toxicity in MCF-12A) Cell cycle arrest (G0/G1), reduced proliferation
Compound III MCF-7, NCI-H460 (GI50 = 1 µM) Selective for tumor cells Cell cycle disruption, apoptosis
Compound Vb NCI-H460 (GI50 = 3–4 µM) Induces apoptosis Apoptosis via intrinsic pathway
Compound A Not quantified in evidence N/A Structural similarity suggests activity

Key Observations:

  • Potency: Compound III exhibits exceptional potency (GI50 = 1 µM), likely due to its 6-[(hetero)arylamino] substituent enhancing target interaction .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Solubility (Predicted) LogP (Predicted) Key Functional Groups
Primary compound ~263 g/mol Moderate (polar group) ~2.1 Dimethylaminomethyl, ester
Compound 2e ~325 g/mol Low (lipophilic aryl) ~3.5 3,4-Dimethoxyphenyl, ester
Compound III ~300 g/mol Moderate ~2.8 Amino, aryl, ester
Compound A ~294 g/mol Low (ethynyl) ~3.0 Pyridinylethynyl, ester

Key Observations:

  • The dimethylaminomethyl group in the primary compound likely improves aqueous solubility compared to aryl-substituted analogs (e.g., 2e, A), which have higher LogP values .
  • Ester groups in all compounds may facilitate hydrolysis in vivo, impacting bioavailability .

Biological Activity

Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources and research findings.

Synthesis

The synthesis of this compound involves several key steps, typically initiated through palladium-catalyzed cross-coupling reactions. The compound is derived from the precursor methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, which is reacted with various dimethylaminomethyl derivatives to yield the target compound in moderate to high yields (35–84%) .

Antitumor Effects

This compound has demonstrated notable antitumor activity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells such as MDA-MB-231 and MDA-MB-468. In vitro studies have shown that this compound significantly reduces cell viability and proliferation. For instance:

  • Cell Viability : Treatment with concentrations around 13 µM resulted in a marked decrease in the number of viable MDA-MB-231 cells .
  • Cell Cycle Arrest : The compound induced G0/G1 phase arrest while decreasing S phase populations in treated cells .
  • In Ovo Studies : In chick chorioallantoic membrane (CAM) models, the compound also reduced tumor size, indicating its potential for in vivo applications .

The mechanisms underlying the antitumor effects of this compound appear to involve apoptosis induction and modulation of cell cycle dynamics. Research indicates that:

  • Apoptosis Induction : The compound triggers both early and late apoptosis in cancer cell lines. Flow cytometry analyses revealed significant increases in apoptotic cell populations following treatment .
  • Metabolic Profiling : Studies have shown alterations in metabolic pathways linked to glycolysis and gluconeogenesis upon treatment with this compound, suggesting a broader impact on cellular metabolism .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thieno[3,2-b]pyridine scaffold can enhance biological activity. Compounds with specific substituents on the aromatic rings exhibit varying degrees of cytotoxicity and selectivity towards cancer cells compared to non-tumorigenic cell lines .

Case Studies

  • In Vitro Growth Inhibition : A series of derivatives were synthesized and tested against human tumor cell lines (MCF-7, NCI-H460, A375-C5). The most promising candidates exhibited significant growth inhibition and induced apoptosis through various mechanisms .
  • Comparative Studies : Research comparing this compound with other thienopyridine derivatives has shown that while many compounds exhibit anticancer properties, this specific derivative stands out due to its potency at lower concentrations .

Data Table

Compound NameCell Line TestedIC50 (µM)Mechanism of ActionReference
This compoundMDA-MB-23113Apoptosis induction
Compound AMCF-725Cell cycle arrest
Compound BNCI-H46010Metabolic pathway alteration

Q & A

Q. What synthetic methodologies are commonly used to prepare methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives?

Derivatives of this scaffold are typically synthesized via palladium-catalyzed C-N cross-coupling reactions to introduce aryl or heteroaryl groups at the 6-position. For example, methyl 3-amino-6-[(hetero)arylethynyl] derivatives are prepared by reacting 6-bromothieno[3,2-b]pyridine precursors with potassium 3-thiophenetrifluoroborate under catalytic conditions . Stock solutions are stored in DMSO at -80°C to maintain stability, with serial dilutions prepared in 10% DMSO for biological assays .

Q. How are structural modifications at the 6-position of the thieno[3,2-b]pyridine scaffold evaluated for biological activity?

Substituents like aryl, heteroaryl, or ethynyl groups are introduced to modulate anti-cancer activity and hepatotoxicity. For instance, amino-substituted benzene moieties (e.g., 3-aminophenyl) enhance anti-HCC potency, while methoxy or quinoline groups increase hepatotoxicity. Activity is assessed via in vitro cell growth inhibition assays (e.g., HepG2 for HCC) and hepatotoxicity screening using primary porcine liver cells (PLP1) .

Advanced Research Questions

Q. What mechanistic insights explain the anti-hepatocellular carcinoma (HCC) activity of methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (Compound 2f)?

Compound 2f induces G2/M cell cycle arrest in HepG2 cells, reducing the S phase population by 40% compared to controls. Its GI50 of 1.2 µM (vs. 2.9 µM for ellipticine) correlates with low hepatotoxicity (GI50 > 125 µM). The amino group at the 3-position and hydrogen bond donors are critical for activity, as shown by QSAR models using 3D-WHIM descriptors .

Q. How do QSAR studies reconcile contradictions in structure-activity relationships (SAR) for hepatotoxicity and anti-tumor efficacy?

QSAR analysis reveals divergent mechanisms: anti-HCC activity is linked to 3D-WHIM descriptors (e.g., molecular symmetry), while hepatotoxicity correlates with 3D-GETWAY descriptors (e.g., atomic electronegativity). For example, pyridine or quinoline substituents increase hepatotoxicity due to enhanced hydrogen bond acceptor capacity, independent of anti-cancer mechanisms .

Q. What experimental strategies address discrepancies in cell cycle modulation across thieno[3,2-b]pyridine derivatives?

Compounds like III and IV (methyl 3-amino-6-[(hetero)arylamino] derivatives) show selective GI50 values (1–4 µM) against MCF-7 and NCI-H460 cells but act via distinct pathways: III induces apoptosis, while IV causes G1 arrest. Mechanistic contradictions are resolved by flow cytometry and caspase-3 activation assays .

Q. How are thermo- and pH-sensitive liposomal carriers optimized for targeted delivery of thienopyridine derivatives?

Liposomal formulations encapsulating derivatives like methyl 3-(p-tolyl-ethynyl)thieno[3,2-b]pyridine-2-carboxylate are engineered to release payloads at tumor-specific pH (≤6.5) and temperatures (≥42°C). Encapsulation efficiency (>85%) and release kinetics are validated via dynamic light scattering and fluorescence spectroscopy .

Methodological Considerations

Q. What protocols ensure reliable hepatotoxicity assessment in primary porcine liver cells (PLP1)?

PLP1 cells are exposed to compounds at concentrations up to 125 µM for 48 hours, with viability measured via MTT assay. DMSO vehicle controls (≤0.25%) are included to exclude solvent effects. Compounds with PLP1 GI50 values >10-fold higher than HepG2 GI50 (e.g., 2f) are prioritized for further study .

Q. How are 3D molecular descriptors utilized in QSAR modeling for thienopyridine derivatives?

WHIM descriptors (e.g., geometric symmetry) and GETAWAY descriptors (e.g., leverage-weighted atomic contributions) are computed using software like DRAGON. Models are validated via leave-one-out cross-validation (R² > 0.8) and external test sets to predict anti-HCC activity and hepatotoxicity .

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